molecular formula C11H18N2O2 B499347 N-(Furan-2-ylmethyl)-2-morpholinoethanamine CAS No. 880813-53-6

N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Cat. No.: B499347
CAS No.: 880813-53-6
M. Wt: 210.27g/mol
InChI Key: XODQIXKMHPJBFF-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is an organic compound that features a furan ring and a morpholine ring connected via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine typically involves the reaction of furan-2-carbaldehyde with morpholine and an appropriate amine. One common method is the reductive amination of furan-2-carbaldehyde with morpholine and ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can be scaled up for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-morpholinoethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-morpholinoethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been studied as inhibitors of the epidermal growth factor receptor (EGFR), which plays a role in cancer cell proliferation . The compound’s furan ring can interact with the active site of the target enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODQIXKMHPJBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-53-6
Record name (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine
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